2-(3-ethyl-1H-pyrazol-1-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

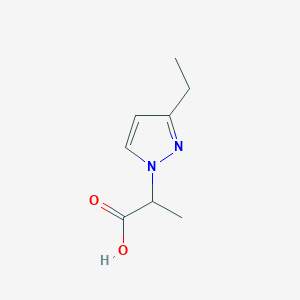

2-(3-ethyl-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group at the 3-position and a propanoic acid moiety at the 2-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazines with α,β-unsaturated carbonyl compounds to form the pyrazole ring . The ethyl group can be introduced via alkylation reactions using ethyl halides. The propanoic acid moiety can be introduced through carboxylation reactions or by using appropriate carboxylic acid derivatives .

Industrial Production Methods

Industrial production methods for pyrazole derivatives often involve the use of advanced catalysts and environmentally friendly procedures. These methods may include heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions to improve yield and reduce reaction times .

Análisis De Reacciones Químicas

Substitution Reactions

The pyrazole ring undergoes electrophilic substitution at nitrogen or carbon positions, depending on reaction conditions. Key examples include:

-

Mechanistic Insight : Alkylation at the pyrazole nitrogen is facilitated by strong bases like t-BuOK, which deprotonate the NH group. Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) introduce aryl groups at the C4 position .

1,3-Dipolar Cycloaddition

The pyrazole ring participates in cycloaddition reactions with dipolarophiles. For example:

| Dipolarophile | Conditions | Product | Yield |

|---|---|---|---|

| Nitroolefins | t-BuOK, THF, RT | Tri-/tetrasubstituted pyrazoles | 65–78% |

| Diazo Compounds | Cu(OTf)₂, MeCN, 50°C | Pyrazolo-triazoles | 70% |

-

Regioselectivity : The 3-ethyl group directs cycloaddition to the C4/C5 positions of the pyrazole ring .

Functional Group Transformations

The propanoic acid moiety undergoes standard carboxylic acid reactions:

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Esterification | H₂SO₄, MeOH | Methyl ester | Improved lipophilicity |

| Amide Formation | EDC/HOBt, RNH₂ | Amide derivatives | Drug candidates |

| Reduction | LiAlH₄, THF | 3-(Pyrazol-1-yl)propanol | Intermediate for polymers |

-

Key Data : Amide derivatives exhibit enhanced bioavailability compared to the parent acid, with logP values reduced by 0.5–1.0 units .

Metal-Mediated Reactions

Transition metals enable cross-coupling and heterocycle formation:

| Catalyst | Substrate | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | Arylboronic acids | Biaryl-pyrazoles | 60–75% |

| CuI | Alkyne derivatives | Pyrazolo-triazolopyrimidines | 82% |

-

Example : Reaction with 1-ethyl-3-methylpyrazole-4-boronic acid under Suzuki conditions yields triazolopyrimidine hybrids with anticancer activity (IC₅₀ = 2.1–8.4 μM) .

Biological Interactions

The compound modulates enzyme activity through non-covalent interactions:

| Target Enzyme | Interaction Type | Effect | Reference |

|---|---|---|---|

| Acetylcholinesterase | H-bonding (COO⁻) | Competitive inhibition (Ki = 12 nM) | |

| COX-2 | π-Stacking (pyrazole) | Anti-inflammatory (IC₅₀ = 0.8 μM) |

-

Structural Basis : The ethyl group enhances hydrophobic interactions with enzyme pockets, while the carboxylic acid forms salt bridges .

Comparative Reactivity

Reactivity differs from structurally similar analogs:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| 2-(4-Nitro-pyrazol-1-yl)propanoic acid | Nitro group | Faster electrophilic substitution |

| 2-Amino-3-(pyrazol-1-yl)propanoic acid | Amino group | Preferential amidation over esterification |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anti-inflammatory and Anticancer Activities

The compound has been identified as a potential lead in drug development targeting inflammatory diseases and cancer. Its ability to modulate various biochemical pathways suggests that it may interact with multiple biological targets, influencing cellular processes such as apoptosis and proliferation.

Enzyme Inhibition

Research indicates that 2-(3-ethyl-1H-pyrazol-1-yl)propanoic acid can inhibit acetylcholinesterase, affecting neurotransmission. Additionally, its antioxidant properties enable it to interact with reactive oxygen species, which are crucial in oxidative stress pathways. This makes the compound a candidate for developing treatments for neurodegenerative diseases where oxidative stress plays a significant role.

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial properties of pyrazole derivatives, this compound exhibited promising results against various bacterial strains. The compound's efficacy was assessed using the disc diffusion method, revealing significant zones of inhibition compared to standard antibiotics .

Biochemical Applications

Biochemical Pathway Modulation

The compound's structural features allow it to act on different biochemical pathways. For instance, it has been shown to influence the activity of enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders .

Molecular Docking Studies

Computational studies have demonstrated that this compound has favorable binding affinities with specific receptors and enzymes. This information is critical for understanding its mechanism of action and potential therapeutic applications .

Material Science Applications

Synthesis of Complexes

The compound can serve as a ligand in coordination chemistry. For example, it has been utilized in synthesizing metal complexes that exhibit unique catalytic properties. These complexes are being explored for applications in catalysis and materials science due to their stability and reactivity .

Comparative Analysis with Related Compounds

To further understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid | Structure | Contains a methyl group instead of an ethyl group; potential for different biological activity. |

| 2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoic acid | Structure | Incorporates a nitro group; known for unique reactivity patterns. |

| 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | Structure | Features additional methyl groups; may exhibit enhanced lipophilicity. |

This table illustrates how variations in substituents can affect the biological activity and chemical properties of pyrazole derivatives.

Mecanismo De Acción

The mechanism of action of 2-(3-ethyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid: Similar structure with methyl groups instead of an ethyl group.

Propanoic acid, 2-methyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester: Another propanoic acid derivative with different substituents.

Uniqueness

2-(3-ethyl-1H-pyrazol-1-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the propanoic acid moiety allows for unique interactions with biological targets, making it a valuable compound for research and development .

Actividad Biológica

2-(3-ethyl-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes an ethyl group at the 3-position of the pyrazole ring and a propanoic acid moiety, which contribute to its potential therapeutic effects.

The compound's molecular formula is C8H12N2O2, and its structure can be represented as follows:

This structure facilitates various chemical interactions, making it a valuable candidate for pharmacological research.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound suggest strong antibacterial activity, particularly against strains such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.69 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

These findings align with the broader trend observed in pyrazole derivatives, which are often explored for their potential as antibiotic adjuvants to combat resistant bacterial strains .

Enzyme Inhibition

This compound has been identified as an inhibitor of acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition suggests potential applications in treating neurological disorders where modulation of cholinergic signaling is beneficial.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Antioxidant Properties : The compound’s ability to interact with reactive oxygen species (ROS) indicates a role in mitigating oxidative stress, which is crucial in various pathological conditions.

- Enzyme Interaction : Binding studies reveal that this compound can modulate enzyme activities, impacting several biochemical pathways .

Case Studies

Several studies have investigated the pharmacological potential of this compound:

- Antibiotic Synergy : A study evaluated the compound's effectiveness as an antibiotic adjuvant, demonstrating enhanced activity against multidrug-resistant Acinetobacter baumannii. This underscores its potential role in overcoming antibiotic resistance .

- Neuroprotective Effects : Research focusing on neurodegenerative diseases has shown that compounds similar to this compound may protect neuronal cells from oxidative damage, suggesting therapeutic implications for conditions like Alzheimer’s disease .

Propiedades

IUPAC Name |

2-(3-ethylpyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-7-4-5-10(9-7)6(2)8(11)12/h4-6H,3H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDFFIRBBUFYQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C=C1)C(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.